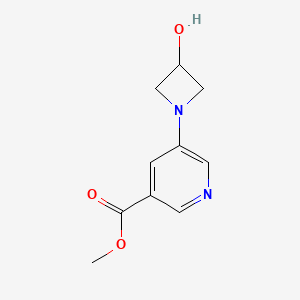
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of nicotinic acid and contains a hydroxyazetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediatesThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets in biological systems. The hydroxyazetidine moiety can interact with enzymes and receptors, potentially modulating their activity. The nicotinate part of the molecule may also contribute to its biological effects by influencing metabolic pathways related to nicotinic acid.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl nicotinate
- Methyl 2-(3-hydroxyazetidin-1-yl)-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the presence of both the hydroxyazetidine and nicotinate moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 5-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-8(4-11-3-7)12-5-9(13)6-12/h2-4,9,13H,5-6H2,1H3 |
Clave InChI |
LGMCQQDXYDGWAF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN=C1)N2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
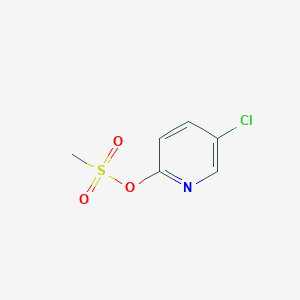
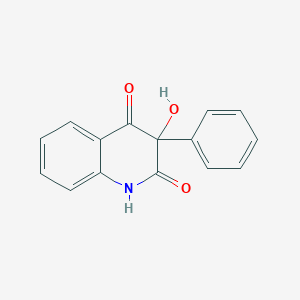
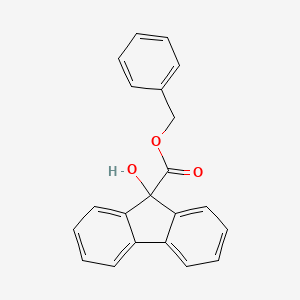
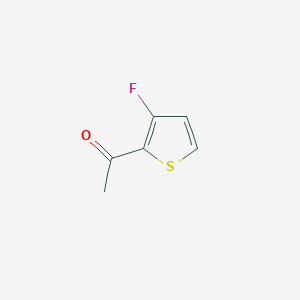

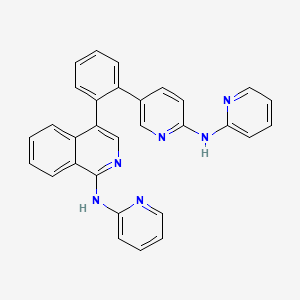
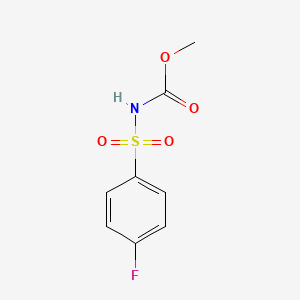
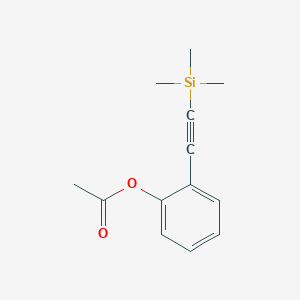



![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)
